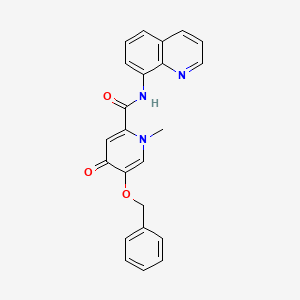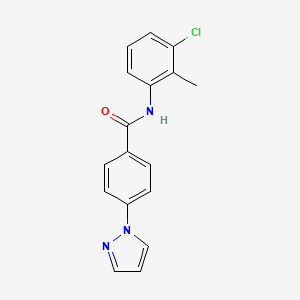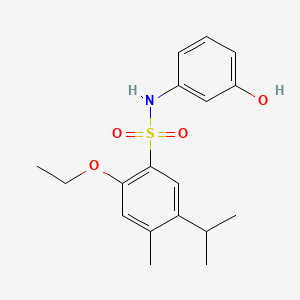![molecular formula C21H13BrN2O B13372257 9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by the presence of a bromophenyl group attached to the pyrroloquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one typically involves a multi-step processFor example, the synthesis can start with the preparation of ethyl 2-chloromethyl-quinoline-3-carboxylate, which is then reacted with various amines in a refluxing ethanol-acetic acid solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrroloquinolines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research. Studies have indicated its potential as an antileishmanial agent, with certain derivatives exhibiting significant activity against visceral leishmaniasis . Additionally, its structural features make it a candidate for further exploration in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For example, its antileishmanial activity may involve the inhibition of key enzymes or pathways essential for the survival and replication of the Leishmania parasite . Further research is needed to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[3,4-b]quinolin-3(2H)-one: This compound shares a similar pyrroloquinoline core but lacks the bromophenyl group.
N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These compounds also feature the pyrroloquinoline core and have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
The presence of the bromophenyl group in 9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one distinguishes it from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable building block for the synthesis of novel compounds. Further research into its mechanism of action and applications will continue to uncover its full potential.
Propiedades
Fórmula molecular |
C21H13BrN2O |
|---|---|
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
14-(4-bromophenyl)-14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one |
InChI |
InChI=1S/C21H13BrN2O/c22-15-7-9-16(10-8-15)24-12-19-18(21(24)25)11-14-6-5-13-3-1-2-4-17(13)20(14)23-19/h1-11H,12H2 |
Clave InChI |
FGXMVGJFDPBWKC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C3C=CC4=CC=CC=C4C3=N2)C(=O)N1C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)
![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)


